Methyl 3-(3-chlorophenyl)-3-oxopropanoate
Overview
Description
Methyl 3-(3-chlorophenyl)-3-oxopropanoate, also known as MCPP, is a synthetic compound that is used in various scientific and industrial applications. It is a white, odorless, crystalline solid with a melting point of 130°C. MCPP is a derivative of propanoic acid and is used in a variety of lab experiments, industrial processes, and as an intermediate in the synthesis of other compounds.
Scientific Research Applications
Synthesis Applications
Methyl 3-(3-chlorophenyl)-3-oxopropanoate and its derivatives show diverse applications in synthesis. For instance, the Meerwein reaction has been used to prepare methyl 3-aryl-2-bromo-2-chloropropanoates, which serve as starting materials for creating substituted 3-hydroxythiophenes, a compound type otherwise challenging to synthesize through other routes (Ostapiuk et al., 2021). Additionally, novel metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives have shown potential as CDK8 kinase inhibitors in anti-tumor activities, highlighting their significance in medicinal chemistry (Aboelmagd et al., 2021).
Photochemical Reactions
This compound is also essential in photochemical reactions. A study demonstrated that methyl 3-(o-alkylphenyl)-2,2-dimethyl-3-oxopropanoates undergo different reactions when exposed to light in various solvents, producing benzocyclobutenols and 3-oxonaphthalenones (Saito et al., 1998). This variability underscores the compound's utility in diverse photochemical applications.
Electrophysical Properties
The electrophysical properties of methyl 3-oxo-3-(2,4,6-trimethoxyphenyl)propanoate, a related compound, have been investigated, particularly in its conjugate with fullerene C60. Such studies are crucial for understanding the redox properties of these conjugates, which can be applied in materials science and nanotechnology (Torosyan et al., 2015).
Anticancer Research
In the realm of anticancer research, derivatives of methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate have been synthesized and shown to selectively inhibit the proliferation of colon cancer cells. This highlights its potential in developing new cancer therapies (Rayes et al., 2020).
Heterocyclic Synthesis
The compound's utility extends to heterocyclic synthesis, where it is used to form various heterocycles with a cyclopropyl substituent, demonstrating its versatility in creating structurally diverse compounds(Pokhodylo et al., 2010).
Safety And Hazards
properties
IUPAC Name |
methyl 3-(3-chlorophenyl)-3-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZSDWBDIPJXKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374045 | |
Record name | methyl 3-(3-chlorophenyl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3-chlorophenyl)-3-oxopropanoate | |
CAS RN |
632327-19-6 | |
Record name | methyl 3-(3-chlorophenyl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 632327-19-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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